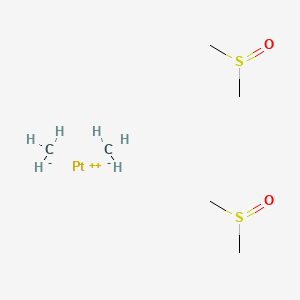
Platinum, dimethylbis(sulfinylbis(methane)-S)-, (SP-4-2)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum, dimethylbis(sulfinylbis(methane)-S)-, (SP-4-2)- is a platinum-based compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of platinum coordinated with dimethyl and sulfinylbis(methane) ligands, forming a stable complex.
準備方法
The synthesis of Platinum, dimethylbis(sulfinylbis(methane)-S)-, (SP-4-2)- involves specific reaction conditions and reagents. One common method includes the reaction of platinum precursors with dimethyl and sulfinylbis(methane) ligands under controlled conditions. The reaction typically requires a platinum salt, such as platinum(II) chloride, and the ligands in a suitable solvent. The mixture is heated and stirred to facilitate the formation of the desired complex. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Platinum, dimethylbis(sulfinylbis(methane)-S)-, (SP-4-2)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield platinum(IV) complexes, while reduction reactions can produce platinum(0) species.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation. In biology and medicine, Platinum, dimethylbis(sulfinylbis(methane)-S)-, (SP-4-2)- is studied for its potential anticancer properties, as platinum-based compounds are known to interact with DNA and inhibit cancer cell growth. Additionally, it has applications in the industry, particularly in the development of advanced materials and electronic devices due to its unique electronic properties.
作用機序
The mechanism of action of Platinum, dimethylbis(sulfinylbis(methane)-S)-, (SP-4-2)- involves its interaction with molecular targets, such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The compound may also interact with proteins, affecting their function and contributing to its overall biological activity.
類似化合物との比較
Platinum, dimethylbis(sulfinylbis(methane)-S)-, (SP-4-2)- can be compared with other platinum-based compounds, such as Platinum, dichlorobis[selenobis(methane)]-, (SP-4-2)- and Platinum, dimethylbis(trimethyl phosphite-κP)-, (SP-4-2)-. While these compounds share a common platinum center, their ligands differ, leading to variations in their chemical properties and applications. For instance, Platinum, dichlorobis[selenobis(methane)]-, (SP-4-2)- has selenium-based ligands, which may impart different reactivity and biological activity compared to the sulfinylbis(methane) ligands in Platinum, dimethylbis(sulfinylbis(methane)-S)-, (SP-4-2)- .
特性
CAS番号 |
70423-98-2 |
|---|---|
分子式 |
C6H18O2PtS2 |
分子量 |
381.4 g/mol |
IUPAC名 |
carbanide;methylsulfinylmethane;platinum(2+) |
InChI |
InChI=1S/2C2H6OS.2CH3.Pt/c2*1-4(2)3;;;/h2*1-2H3;2*1H3;/q;;2*-1;+2 |
InChIキー |
OBZIFAWQOLCJBC-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[CH3-].CS(=O)C.CS(=O)C.[Pt+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14160092.png)
![2'-(4-Chlorophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B14160097.png)
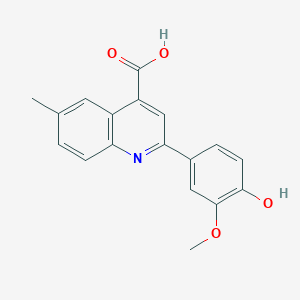
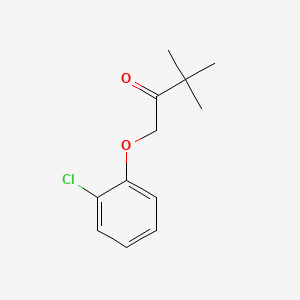

![3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14160119.png)

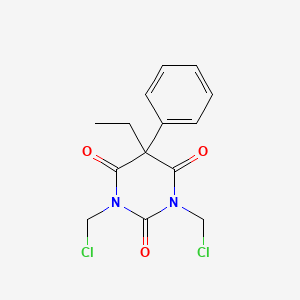
![2-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14160127.png)
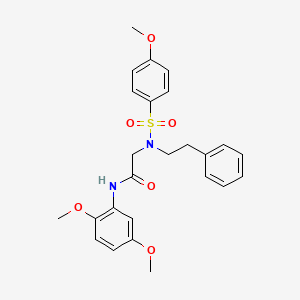

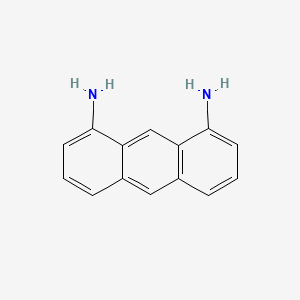
![1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol](/img/structure/B14160161.png)
